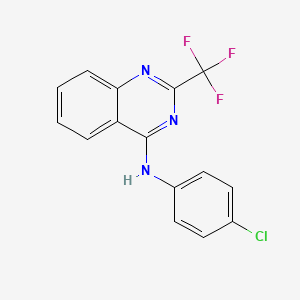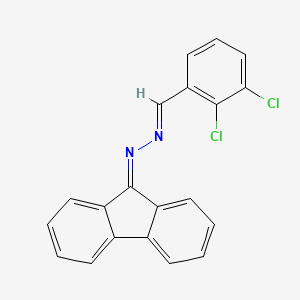
4-methoxyphenyl 3-(4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated poly(meth)acrylates, including derivatives similar to "4-methoxyphenyl 3-(4-fluorophenyl)acrylate," involves strategies that leverage the reactivity of fluorinated (meth)acrylates with other monomers or polymer segments. Techniques such as conventional free radical polymerization and controlled/"living" radical polymerization are commonly employed to achieve random, block, graft, or star copolymers with desired molecular weights and structures. These methods offer a pathway to incorporate fluorinated components, thereby obtaining fluorinated poly(meth)acrylates with distinctive properties (Yao, Li, & Huang, 2014).
Molecular Structure Analysis
The molecular structure of "4-methoxyphenyl 3-(4-fluorophenyl)acrylate" and its analogs has been elucidated through various techniques, including X-ray crystallography. These studies reveal intricate details about the compound's conformation, including dihedral angles and hydrogen bonding patterns, which contribute to its physical and chemical characteristics (Zheng & Xiao, 2008).
Chemical Reactions and Properties
The chemical reactivity of "4-methoxyphenyl 3-(4-fluorophenyl)acrylate" encompasses its interactions with various reagents and conditions, leading to the formation of diverse derivatives and polymers. These reactions are pivotal for exploring the compound's applications in materials science and organic synthesis. For instance, its ability to undergo polymerization with styrene or other monomers under radical initiation demonstrates its versatility in creating novel copolymers with tailored properties (Awadallah et al., 2021).
Physical Properties Analysis
The physical properties of "4-methoxyphenyl 3-(4-fluorophenyl)acrylate" derivatives, such as thermal stability, crystallinity, and mesophase behavior, are significantly influenced by the compound's molecular structure and composition. Polymers derived from this compound and similar acrylates exhibit nematic mesophases and do not present side-chain crystallization, highlighting the role of the 1,3-dioxane-2,5-diyl groups in their thermal behavior (Hsu & Percec, 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, copolymerization behavior, and interaction with light and other chemicals, define the applications and functionality of "4-methoxyphenyl 3-(4-fluorophenyl)acrylate" in various domains. Its copolymerization with styrene, facilitated by its acrylate functional groups, allows for the creation of materials with specific mechanical, optical, and thermal properties tailored for advanced applications (Whelpley et al., 2022).
Applications De Recherche Scientifique
Corrosion Inhibitors
A study focused on the corrosion inhibition of copper in nitric acid solutions using synthetic acrylamide derivatives, including a compound similar to 4-methoxyphenyl 3-(4-fluorophenyl)acrylate, showed these compounds as effective corrosion inhibitors. They follow chemical adsorption and the Langmuir isotherm, demonstrating their potential in metal protection applications (Abu-Rayyan et al., 2022).
Photocrosslinking Properties in Polymers
Research on the photocrosslinking properties of polymers containing α,β-unsaturated ketone moieties, similar to 4-methoxyphenyl 3-(4-fluorophenyl)acrylate, has been conducted. These polymers have potential applications in photoresists and other areas requiring controlled light-induced crosslinking (Reddy et al., 1998).
Fluorinated Poly(Meth)Acrylates
Fluorinated poly(meth)acrylates, which include compounds like 4-methoxyphenyl 3-(4-fluorophenyl)acrylate, are known for their properties like low surface energy, thermal stability, and self-organization characteristics. These are used in a variety of high-performance applications due to their unique properties (Yao et al., 2014).
Drug Release from Polymeric Hydrogels
A study on novel crosslinkers for polymeric hydrogels, utilizing derivatives similar to 4-methoxyphenyl 3-(4-fluorophenyl)acrylate, revealed their effectiveness in controlling the release rate of drugs from hydrogels. These findings are significant for pharmaceutical applications and controlled drug delivery systems (Arun & Reddy, 2005).
Antibacterial Nanofibers
Research has been conducted on the synthesis of antibacterial non-woven nanofibers using acrylate monomers similar to 4-methoxyphenyl 3-(4-fluorophenyl)acrylate. These nanofibers, due to their antibacterial properties and high porosity, show potential in wound dressing materials and tissue regeneration (Killi et al., 2015).
Propriétés
IUPAC Name |
(4-methoxyphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-14-7-9-15(10-8-14)20-16(18)11-4-12-2-5-13(17)6-3-12/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNVJMTJJYXSV-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxyphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)